molecular formula C21H13ClFN5O2S B2827922 7-chloro-N-(4-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904578-34-3

7-chloro-N-(4-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2827922
CAS No.: 904578-34-3
M. Wt: 453.88
InChI Key: GQXSLUFZVFOXDF-UHFFFAOYSA-N
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Description

7-Chloro-N-(4-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core substituted with a chlorine atom at position 7, a phenylsulfonyl group at position 3, and a 4-fluorophenylamino group at position 3.

The compound’s design integrates hydrophobic (phenylsulfonyl), electron-withdrawing (chlorine), and fluorinated aromatic (4-fluorophenyl) groups, which may influence pharmacokinetic properties such as solubility, membrane permeability, and target binding .

Properties

IUPAC Name

3-(benzenesulfonyl)-7-chloro-N-(4-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClFN5O2S/c22-13-6-11-18-17(12-13)19(24-15-9-7-14(23)8-10-15)25-20-21(26-27-28(18)20)31(29,30)16-4-2-1-3-5-16/h1-12H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXSLUFZVFOXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(4-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of an appropriate hydrazine derivative with a suitable nitrile or isocyanide under acidic or basic conditions.

    Quinazoline Ring Formation: The triazole intermediate is then reacted with an anthranilic acid derivative to form the quinazoline ring system.

    Introduction of Substituents: The chloro, fluorophenyl, and phenylsulfonyl groups are introduced through various substitution reactions, often involving halogenation and sulfonylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(4-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under various conditions (e.g., reflux, microwave-assisted synthesis).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

7-chloro-N-(4-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-chloro-N-(4-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazoloquinazoline derivatives vary primarily in substituents at positions 3 (sulfonyl group), 5 (amino-linked aryl group), and 7 (halogen or other substituents). Key analogues and their structural differences are summarized below:

Table 1: Structural Comparison of Triazoloquinazoline Analogues
Compound Name R<sup>3</sup> (Position 3) R<sup>5</sup> (Position 5) R<sup>7</sup> (Position 7) Molecular Formula Molecular Weight
Target Compound Phenylsulfonyl 4-Fluorophenylamino Cl C23H15ClFN5O2S 488.91 g/mol
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-triazoloquinazolin-5-amine Phenylsulfonyl 4-Isopropylphenylamino Cl C24H20ClN5O2S 477.97 g/mol
7-Chloro-N-(4-ethylphenyl)-3-(phenylsulfonyl)-triazoloquinazolin-5-amine Phenylsulfonyl 4-Ethylphenylamino Cl C23H18ClN5O2S 463.94 g/mol
3-(4-Chlorophenylsulfonyl)-N-(4-methoxyphenyl)-triazoloquinazolin-5-amine 4-Chlorophenylsulfonyl 4-Methoxyphenylamino H C22H16ClN5O3S 489.91 g/mol
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-triazoloquinazolin-5-amine 4-Methylphenyl 2-(3,4-Diethoxyphenyl)ethylamino H C28H28N6O2 504.58 g/mol

Key Observations :

  • Position 5 : The 4-fluorophenyl group in the target compound introduces moderate hydrophobicity and electron-withdrawing effects, compared to bulkier alkyl-substituted analogues (e.g., isopropyl or ethyl in ). Methoxy or ethoxy groups (e.g., ) enhance hydrophilicity but may reduce blood-brain barrier penetration.
  • Substitution with 4-chlorophenylsulfonyl () may alter electronic properties and steric hindrance.
  • Position 7 : Chlorine is retained across many derivatives for its electron-withdrawing effects, which stabilize the quinazoline ring and modulate reactivity .

Pharmacological Activity Comparisons

Anticancer Activity:
  • Thieno-fused triazolopyrimidines (e.g., compounds in ) demonstrated higher anticancer activity in NCI screenings compared to aryl-fused triazoloquinazolines like the target compound. For instance, thieno[3,2-e]triazolopyrimidines showed growth inhibition (GP < 50%) in renal and ovarian cancer cell lines, while triazoloquinazolines exhibited weaker activity (GP ~80–100%) .
  • The target compound’s phenylsulfonyl group may enhance selectivity for kinase targets, though direct activity data are unavailable.
Anticonvulsant Potential:
  • Fluorinated quinazolines (e.g., 6-fluoroquinazolin-4-amine derivatives in ) displayed anticonvulsant activity in rodent models. The 4-fluorophenyl group in the target compound may confer similar properties, though substituent electronic environments (e.g., sulfonyl vs. amine) require further validation .

Biological Activity

7-chloro-N-(4-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. Its unique structure, characterized by a triazole ring fused to a quinazoline moiety and various substituents, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

  • Molecular Formula : C23H18ClFN5O3S
  • Molecular Weight : 479.9 g/mol
  • CAS Number : 904578-34-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Binding : It could bind to specific receptors on cancer cells, leading to altered signaling pathways.
  • Cell Cycle Interference : The compound may disrupt normal cell cycle progression, leading to apoptosis in malignant cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)5.70 - 8.10EGFR inhibition
HCT-116 (Colon)2.90 - 6.40Apoptosis induction
A549 (Lung)Not specifiedCell cycle arrest

The compound demonstrated significant antiproliferative activity against the MCF-7 breast cancer cell line with an IC50 range comparable to established chemotherapeutics like doxorubicin and erlotinib .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies suggest that it may inhibit the growth of various bacterial strains and fungi, although specific IC50 values for these activities are yet to be fully characterized.

Study 1: Anticancer Efficacy

A study investigated the efficacy of this compound on MCF-7 and HCT-116 cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis as evidenced by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2.

Study 2: Mechanistic Insights

Another research focused on understanding the molecular mechanisms underlying its anticancer effects. Molecular docking studies revealed strong binding affinities to EGFR and VEGFR receptors, suggesting that these interactions may play a crucial role in mediating its biological effects .

Comparison with Related Compounds

The biological activities of this compound can be compared with similar compounds in terms of their structural features and biological efficacy:

Compound Structure IC50 (µM) Activity Type
Compound ASimilar6.0Anticancer
Compound BSimilar>10Antimicrobial
This compoundUnique2.90 - 8.10Anticancer/Antimicrobial

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